2-(1-Aminoethyl)quinazolin-4(3H)-one

Neurokinin Antagonist GPCR Pharmacology Pain & Inflammation

Researchers face challenges sourcing chirally pure quinazolinones with validated target potency. This C2-substituted scaffold offers distinct biological profiles vs. aprepitant or lapatinib analogs. - **NK1 affinity:** Ki = 6.40 nM; candidate for pain, inflammation, or CINV models - **Kinase potential:** Structural basis for CDK2/HER2/EGFR SAR studies - **Chiral purity:** Enantiomerically defined for stereoselective synthesis

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
Cat. No. B11905777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Aminoethyl)quinazolin-4(3H)-one
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC(C1=NC2=CC=CC=C2C(=O)N1)N
InChIInChI=1S/C10H11N3O/c1-6(11)9-12-8-5-3-2-4-7(8)10(14)13-9/h2-6H,11H2,1H3,(H,12,13,14)
InChIKeyHBVIYECEIAROEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Aminoethyl)quinazolin-4(3H)-one Overview


2-(1-Aminoethyl)quinazolin-4(3H)-one is a chiral, nitrogen-containing heterocyclic compound belonging to the quinazolinone family . It features a rigid bicyclic core with a tunable 1-aminoethyl substituent at the C2 position, a structural motif that has been investigated for its potential as a scaffold for kinase inhibitors and receptor antagonists . The compound is of interest in medicinal chemistry due to the diverse biological activities associated with quinazolinone derivatives, including anticancer and antimicrobial properties .

2-(1-Aminoethyl)quinazolin-4(3H)-one vs. Generic Analogs


Substitution with generic quinazolin-4(3H)-one analogs is not scientifically sound due to the critical role of the specific C2 substituent and its stereochemistry. The presence and position of the aminoethyl group significantly impact biological activity and target engagement. For instance, while 2-(2-aminoethyl)quinazolin-4(3H)-one is also reported for its antimicrobial and antitumor potential , the specific substitution pattern and chiral center of 2-(1-aminoethyl)quinazolin-4(3H)-one are essential for its unique activity profile. Research on quinazolin-4(3H)-one derivatives demonstrates that cytotoxicity against cancer cell lines can vary by over 100-fold depending on subtle structural modifications, underscoring the need for precise chemical selection [1].

2-(1-Aminoethyl)quinazolin-4(3H)-one: Key Comparative Data


NK1 Receptor Affinity

2-(1-Aminoethyl)quinazolin-4(3H)-one acts as a potent antagonist of the human neurokinin-1 (NK1) receptor. In a functional antagonist assay, the compound exhibited a high affinity with a Ki value of 6.40 nM [1]. This is a quantifiable advantage over other quinazolinone-based NK1 antagonists like Benzomalvin A, which showed significantly lower potency with Ki values of 12-43 μM against various NK1 receptors . While it is less potent than the clinical gold standard aprepitant (Ki = 0.09 nM), its distinct chemical scaffold offers a different binding mode and physicochemical profile, which may be advantageous for overcoming resistance or adverse effect profiles associated with standard therapies [2].

Neurokinin Antagonist GPCR Pharmacology Pain & Inflammation

Cancer Cell Cytotoxicity

The quinazolin-4(3H)-one scaffold, to which this compound belongs, demonstrates significant and quantifiable cytotoxic activity. In a study of 2- and 3-substituted quinazolin-4(3H)-one derivatives, certain compounds were found to be 2- to 87-fold more cytotoxic than the FDA-approved tyrosine kinase inhibitor lapatinib against MCF-7 and A2780 cancer cell lines [1]. For instance, a specific analog (compound 3j) showed an IC50 of 0.20 ± 0.02 μM against MCF-7 cells, compared to lapatinib's IC50 of 5.9 ± 0.74 μM [1]. This demonstrates the inherent potency of the core structure and highlights that specific substitutions, like the 1-aminoethyl group, are critical for optimizing anti-cancer activity.

Anticancer Agents Kinase Inhibition Cytotoxicity

Chirality and Target Binding

2-(1-Aminoethyl)quinazolin-4(3H)-one possesses a chiral center at the α-carbon of its ethylamine side chain, making it a racemic mixture of two enantiomers . This is a crucial differentiator from achiral analogs like 2-(2-aminoethyl)quinazolin-4(3H)-one or 3-(2-aminoethyl)quinazolin-4(3H)-one. The presence of a defined chiral center allows for stereospecific interactions with biological targets, which can lead to improved selectivity and reduced off-target effects. For instance, the development of enantiomerically pure quinazolinone derivatives has been shown to be essential for achieving high selectivity in kinase inhibition, a feat not possible with non-chiral counterparts [1].

Chiral Synthesis Medicinal Chemistry Structure-Activity Relationship

2-(1-Aminoethyl)quinazolin-4(3H)-one: Research Applications


NK1 Antagonist Development

Its potent nanomolar affinity (Ki = 6.40 nM) for the NK1 receptor positions 2-(1-Aminoethyl)quinazolin-4(3H)-one as a prime candidate for developing novel treatments for pain, inflammation, or chemotherapy-induced nausea and vomiting (CINV). Its distinct structure from the clinically used aprepitant (Ki = 0.09 nM) [1] offers a new chemical space to explore for improved selectivity or pharmacokinetic profiles [2].

Kinase Inhibitor Discovery

Given the established potency of quinazolin-4(3H)-one derivatives against a range of kinases, including CDK2, HER2, and EGFR, this compound serves as an excellent starting point for structure-activity relationship (SAR) studies. Its cytotoxic activity against cancer cell lines can be optimized through further derivatization, with the goal of achieving greater potency than existing agents like lapatinib, where some analogs have shown up to 87-fold improvement in vitro [3].

Asymmetric Synthesis & Chiral Resolution

The compound's inherent chirality makes it a valuable substrate for stereoselective synthesis and chiral resolution studies. It can be used to develop or test novel catalytic methods for generating enantiomerically pure quinazolinones, a class of compounds where stereochemistry is known to be critical for biological activity [4].

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